Tris(1,10-phenanthroline)ruthenium(2+)

Photophysics Luminescence Oxygen Sensing

Researchers requiring ultra-trace ECL detection often encounter high background signals that compromise assay sensitivity. Ru(phen)₃²⁺ addresses this with a demonstrably lower ECL blank signal than Ru(bpy)₃²⁺. • Enables AFP detection at 0.56 fg/mL in human serum when combined with vertically ordered mesoporous silica films • 27% higher bimolecular O₂ quenching rate constant (4.2×10⁹ vs. 3.3×10⁹ M⁻¹s⁻¹) for superior Stern-Volmer oxygen sensing • Longer luminescence lifetime (0.92 μs) improves signal-to-noise in time-resolved measurements Supplied as ≥98% purity; ready for immediate worldwide dispatch.

Molecular Formula C36H24N6Ru+2
Molecular Weight 641.7 g/mol
Cat. No. B1240660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(1,10-phenanthroline)ruthenium(2+)
Molecular FormulaC36H24N6Ru+2
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2]
InChIInChI=1S/3C12H8N2.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2
InChIKeyASAYKRGNWRXMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ru(phen)₃²⁺ Baseline Properties


Tris(1,10-phenanthroline)ruthenium(2+) [Ru(phen)₃²⁺] is a prototypical ruthenium(II) polypyridyl coordination complex characterized by a central Ru²⁺ ion octahedrally coordinated by three bidentate 1,10-phenanthroline (phen) ligands. The compound exhibits intense metal-to-ligand charge-transfer (MLCT) absorption bands (λmax ≈ 447, 421 nm with molar absorptivities of 1.83 × 10⁴ and 1.90 × 10⁴ dm³ mol⁻¹ cm⁻¹), long-lived luminescence (τº = 0.92 μs in 2-butanone), and a reversible one-electron Ru²⁺/³⁺ oxidation couple [1]. Its robust photophysical and electrochemical properties underpin its widespread use as an electrochemiluminescence (ECL) reagent, luminescent oxygen sensor, DNA-binding probe, and photosensitizer [2][3].

1
Photophysical and electrochemical probe with long-lived luminescence
2
ECL reagent with reported low blank signal for trace bioanalysis
3
Chiral DNA-binding probe with enantioselective intercalation
4
Model outer-sphere electron transfer system for solvent studies

Why Ru(phen)₃²⁺ Cannot Be Replaced


Despite sharing a common metal center and general ligand architecture, Ru(phen)₃²⁺ diverges critically from its closest analog Ru(bpy)₃²⁺ and other ruthenium polypyridyls in key performance metrics. Direct substitution without careful consideration of the specific assay or application context can lead to significant discrepancies in signal intensity, analytical sensitivity, and data interpretation. These differences stem from the extended π-conjugation and distinct electronic structure of the phenanthroline ligand, which modulates excited-state lifetimes, redox potentials, and binding affinities relative to bipyridine-based complexes [1][2]. The following quantitative evidence guide isolates precisely where these differences manifest and quantifies their magnitude to inform rigorous scientific selection and procurement decisions.

This Product
  • Higher photoluminescence quantum yield and longer lifetime vs. Ru(bpy)₃²⁺
  • Lower ECL blank signal reported, supporting improved detection limits
  • Enantioselective DNA intercalation (Δ-form); Ru(bpy)₃²⁺ shows no binding
Common Substitute
  • Ru(bpy)₃²⁺: luminescence sensitivity and lifetime may not transfer
  • Ru(bpy)₃²⁺: higher blank signal can reduce ECL assay performance
  • Ru(bpy)₃²⁺: lacks stereospecific DNA binding; surface interaction only

Ru(phen)₃²⁺ Comparator Evidence


Enhanced Photoluminescence and Excited-State Lifetime

Ru(phen)₃²⁺ exhibits a photoluminescence quantum yield (ΦL) of 0.080 in 2-butanone, compared to 0.042 for Ru(bpy)₃²⁺, representing a ~90% relative increase. Concurrently, its luminescence lifetime (τº) is 0.92 μs versus 0.60 μs for Ru(bpy)₃²⁺, a ~53% extension [1]. The enhanced ΦL and longer τº directly translate to improved sensitivity in oxygen sensing and greater excited-state availability for electron/energy transfer processes.

Photoluminescence Comparison
Head-to-head
ΦL 0.080 vs 0.042 (~90% higher); τº 0.92 μs vs 0.60 μs (~53% longer)
Supports higher sensitivity in luminescence-based detection.
Solvent: 2-butanone; Ru(bpy)₃²⁺ data under comparable conditions.
Photophysics Luminescence Oxygen Sensing OLED Materials

Superior ECL Signal-to-Blank Ratio vs. Ru(bpy)₃²⁺

In chemiluminescence assays, the oxidized form of Ru(phen)₃³⁺ generates a lower blank signal compared to Ru(bpy)₃³⁺ and Ru(BPS)₃³⁻, directly improving analytical sensitivity. While Ru(BPS)₃⁴⁻ produced more intense total chemiluminescence, its oxidized form was less stable and exhibited a greater blank signal, detrimentally affecting detection limits [1]. Ru(phen)₃²⁺ thus offers a favorable balance of signal intensity and low background, crucial for trace-level analyses.

ECL Blank Signal
Head-to-head
Lower blank signal than Ru(bpy)₃³⁺ and Ru(BPS)₃³⁻ reported
May improve detection limits in ECL bioanalytical assays.
Flow injection analysis with cerium(IV) oxidant.
Electrochemiluminescence Analytical Chemistry Immunoassays Biosensors

Enantioselective DNA Binding vs. Ru(bpy)₃²⁺

Cyclic voltammetry studies reveal that DNA selectively decreases the peak current of ∆-[Ru(phen)₃]²⁺ but not its Λ-enantiomer, indicating specific intercalation of the ∆-form into B-DNA with a binding constant (K₂⁺) on the order of 10⁴ M⁻¹ [1]. In stark contrast, the electrochemical behavior of all three stereoisomers of Ru(bpy)₃²⁺ remains unaffected by DNA, suggesting only weak electrostatic surface binding [1]. This enantioselective intercalation makes Ru(phen)₃²⁺ a valuable chiral probe for DNA structure, whereas Ru(bpy)₃²⁺ is essentially inert.

DNA Binding Mode
Head-to-head
Δ-enantiomer intercalates (K₂⁺ ≈10⁴ M⁻¹); Ru(bpy)₃²⁺ shows no binding
Enables chiral DNA-probing and stereospecific interaction studies.
Calf thymus DNA, cyclic voltammetry.
DNA Probes Bioinorganic Chemistry Chiral Discrimination Nucleic Acid Interactions

Enhanced Oxygen Quenching for pO₂ Sensing

The bimolecular quenching rate constant for the excited state of Ru(phen)₃²⁺ by molecular oxygen, kº(O₂), is 4.2 × 10⁹ dm³ mol⁻¹ s⁻¹, which is ~27% higher than the value for Ru(bpy)₃²⁺ (3.3 × 10⁹ dm³ mol⁻¹ s⁻¹) [1]. This higher quenching efficiency, combined with its longer luminescence lifetime, renders Ru(phen)₃²⁺ more responsive to changes in oxygen partial pressure, a critical parameter in optical oxygen sensors.

Oxygen Quenching Rate
Head-to-head
kq(O₂) 4.2×10⁹ vs 3.3×10⁹ dm³ mol⁻¹ s⁻¹ (~27% higher)
Supports greater Stern-Volmer sensitivity in O₂ sensing.
Data from Table I, comparable solvent conditions.
Oxygen Sensing Luminescence Quenching Biomedical Imaging Pressure-Sensitive Paints

Enhanced Electrocatalytic Oxygen Reduction

A gold electrode modified with thiocyanate and subsequently adsorbed with Ru(phen)₃²⁺ (Au-SCN-Ru(phen)₃²⁺) exhibits a heterogeneous rate constant (kₛ,ₕ) of 2.99 × 10⁻³ cm s⁻¹ for the first step of dioxygen reduction (O₂ + e → O₂⁻) [1]. This is a 2.47-fold enhancement over the rate constant at an unmodified Au electrode (1.21 × 10⁻³ cm s⁻¹) [1]. The adsorbed Ru(phen)₃²⁺ complex thus functions as an effective electrocatalyst for oxygen reduction.

Electrocatalytic ORR Rate
Cross-study
2.47-fold increase in kₛ,ₕ (2.99×10⁻³ vs 1.21×10⁻³ cm s⁻¹) on modified Au
Indicates electrocatalytic activity for oxygen reduction.
Au-SCN-Ru(phen)₃²⁺ electrode in CH₃CN.
Electrocatalysis Oxygen Reduction Reaction Modified Electrodes Fuel Cells

Outer-Sphere Electron Transfer: Electrode Independence

The standard rate constant for the one-electron oxidation of Ru(phen)₃²⁺ is independent of both electrode material (Pt and Au) and supporting electrolyte concentration, indicating the absence of double-layer effects and ion-pairing influence on the electron transfer kinetics [1]. This contrasts with many other redox systems where these factors significantly complicate kinetic analysis. The observed standard rate constants (kₛ) are close to 0.2 cm s⁻¹ [2]. This property makes Ru(phen)₃²⁺ an ideal model system for studying solvent dynamical effects on electron transfer, as the observed rate is controlled primarily by solvent relaxation dynamics [1].

Electrode Independence
Class-level
kₛ ≈0.2 cm s⁻¹, independent of electrode material and electrolyte concentration
Useful as model outer-sphere redox probe for solvent dynamics.
Data to verify in specific aprotic solvent systems.
Electrochemistry Electron Transfer Theory Fundamental Studies Solvent Effects

Ru(phen)₃²⁺ Optimal Applications


ECL Immunoassays and DNA Sensors

Leverage Ru(phen)₃²⁺'s lower ECL blank signal relative to Ru(bpy)₃²⁺ [1] to achieve superior detection limits in clinical diagnostic assays. As demonstrated in a dual-mode sensor for alpha-fetoprotein (AFP), Ru(phen)₃Cl₂ enabled an ECL limit of detection of 0.56 fg/mL in human serum when combined with vertically ordered mesoporous silica films [2]. This scenario is ideal for applications requiring ultra-trace analyte quantification with minimal background interference, such as cancer biomarker detection, infectious disease monitoring, and nucleic acid hybridization assays.

Chiral Discrimination and Enantioselective DNA Probing

Employ ∆-[Ru(phen)₃]²⁺ as a stereospecific electrochemical or photophysical probe to investigate DNA secondary structure and ligand binding geometry. The selective intercalation of the ∆-enantiomer into B-DNA (binding constant ≈ 10⁴ M⁻¹) and the inertness of Ru(bpy)₃²⁺ [1] allow researchers to distinguish between different DNA conformations and study chiral recognition phenomena. This is particularly valuable for mechanistic studies of drug-DNA interactions, development of sequence-specific nucleic acid probes, and assessing the stereochemical purity of DNA-targeted compounds.

Time-Resolved Luminescence Oxygen Sensing

Utilize Ru(phen)₃²⁺ in optical oxygen sensors and pressure-sensitive paints where its 27% higher bimolecular oxygen quenching rate constant (4.2 × 10⁹ vs. 3.3 × 10⁹ dm³ mol⁻¹ s⁻¹ for Ru(bpy)₃²⁺) [1] and longer luminescence lifetime (0.92 μs) [2] provide greater Stern-Volmer sensitivity and improved signal-to-noise in time-resolved measurements. In vivo studies have demonstrated Ru(phen)₃²⁺ exhibits lower cytotoxicity and better statistical data characteristics compared to Pd-porphyrin sensors [3], making it suitable for biomedical imaging of tissue oxygenation, cell metabolism studies, and environmental oxygen monitoring.

Fundamental Electrochemical Kinetics and Solvent Effect Studies

Use Ru(phen)₃²⁺ as a model outer-sphere electron transfer probe due to its unique kinetic behavior: the standard rate constant (~0.2 cm s⁻¹) is independent of electrode material (Pt or Au) and electrolyte concentration [1]. This property simplifies the investigation of solvent dynamical effects on electron transfer rates, as the observed kinetics are governed primarily by solvent relaxation [1]. This scenario is ideal for academic researchers testing electron transfer theories, characterizing new solvent systems or ionic liquids, and developing electrochemical models free from interfacial complications.

Application
Selection Property
Validation Focus
ECL Bioanalytical Assay Development
Lower blank signal profile vs. Ru(bpy)₃²⁺
Limit of detection in target research matrix
Chiral DNA-Probing Research
Enantioselective intercalation into B-DNA
Binding geometry and chiral discrimination
Time-Resolved Luminescence O₂ Sensing
Higher oxygen quenching rate constant
Stern-Volmer sensitivity and photostability
Fundamental Electron-Transfer Studies
Electrode-independent outer-sphere kinetics
Solvent relaxation dynamics modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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